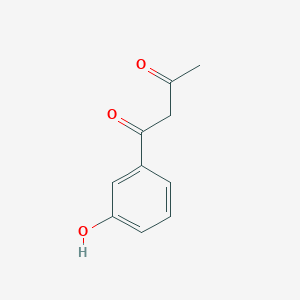
1-(3-Hydroxyphenyl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxyphenyl)butane-1,3-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of a hydroxy group attached to a phenyl ring, which is further connected to a butane-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3-Hydroxyphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the benzoylation of ortho-hydroxyacetophenone in the presence of pyridine . Another method includes the α-alkoxyalkylation of 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran using K10 montmorillonite as a catalyst at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Hydroxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are typical reducing agents used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
1-(3-Hydroxyphenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxyphenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and diketone moiety play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Hydroxyphenyl)butane-1,3-dione: Similar in structure but with the hydroxy group at a different position.
Butane-2,3-dione (Diacetyl): A simpler diketone without the phenyl ring.
Uniqueness
1-(3-Hydroxyphenyl)butane-1,3-dione is unique due to the presence of both a hydroxy group and a diketone moiety attached to a phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
96487-40-0 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
1-(3-hydroxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H10O3/c1-7(11)5-10(13)8-3-2-4-9(12)6-8/h2-4,6,12H,5H2,1H3 |
Clé InChI |
LBNBWKPVLOSGFN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)C1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


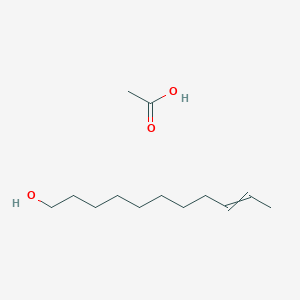

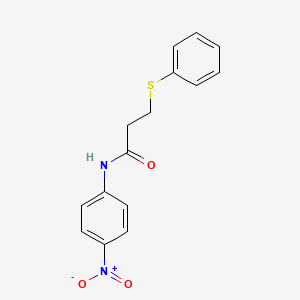
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)

![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
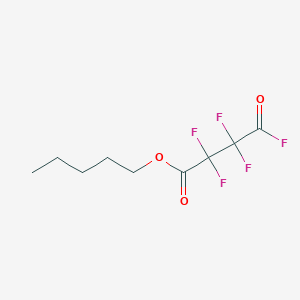
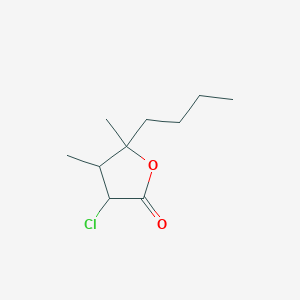
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
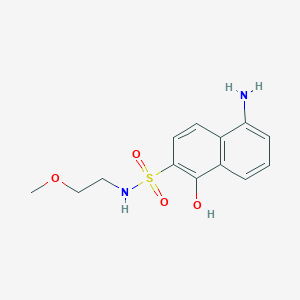
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)
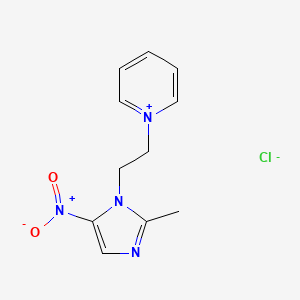
![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
